molecular formula C17H16N2O3 B065548 Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- CAS No. 180537-58-0

Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)-

Katalognummer B065548
CAS-Nummer: 180537-58-0
Molekulargewicht: 296.32 g/mol
InChI-Schlüssel: VTZFKVQJTYHMLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PDK1 inhibitor and is known to inhibit the activity of 3-phosphoinositide-dependent protein kinase 1 (PDK1).

Wirkmechanismus

Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- inhibits the activity of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- by binding to the ATP-binding site of the enzyme. This, in turn, leads to the inhibition of downstream signaling pathways, including the PI3K/Akt/mTOR pathway. The inhibition of these pathways is known to have a significant impact on cell growth, proliferation, and survival, making Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, it has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- is its potency as a Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- inhibitor. This makes it a valuable tool for studying the role of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- in various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.

Zukünftige Richtungen

There are several future directions for research on Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)-. One area of interest is the development of more potent and selective Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- inhibitors. In addition, further studies are needed to determine the efficacy of this compound in the treatment of various types of cancer and diabetes. Furthermore, the potential side effects and toxicity of this compound need to be thoroughly investigated to ensure its safety for clinical use.
Conclusion:
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- is a promising compound with potential applications in various fields of scientific research. Its potent inhibitory activity against Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- makes it a valuable tool for studying the role of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- in various biological processes. However, further research is needed to determine its efficacy and safety for clinical use.

Synthesemethoden

The synthesis of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- involves several steps. The first step involves the reaction of 2-bromo-6-methylpyridine with 4-methylbenzoyl chloride in the presence of a base to form 4-methyl-N-(6-methylpyridin-2-yl)benzamide. The second step involves the reaction of the obtained compound with phthalic anhydride in the presence of a catalyst to form Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)-.

Wissenschaftliche Forschungsanwendungen

Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- is a potent Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- inhibitor that has potential applications in various fields of scientific research. It has been extensively studied for its role in cancer treatment, as Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- is known to play a crucial role in the development and progression of cancer. In addition, it has also been studied for its potential applications in the treatment of diabetes, as Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- is known to play a role in glucose metabolism.

Eigenschaften

CAS-Nummer

180537-58-0

Produktname

Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)-

Molekularformel

C17H16N2O3

Molekulargewicht

296.32 g/mol

IUPAC-Name

4-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-2,4-dioxobutanamide

InChI

InChI=1S/C17H16N2O3/c1-11-6-8-13(9-7-11)14(20)10-15(21)17(22)19-16-5-3-4-12(2)18-16/h3-9H,10H2,1-2H3,(H,18,19,22)

InChI-Schlüssel

VTZFKVQJTYHMLE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=CC=CC(=N2)C

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=CC=CC(=N2)C

Andere CAS-Nummern

180537-58-0

Synonyme

Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl) -

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.